Bzl-Gln-Ome HCl

説明

Molecular Structure Analysis

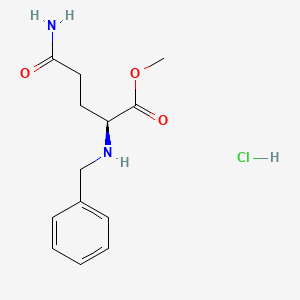

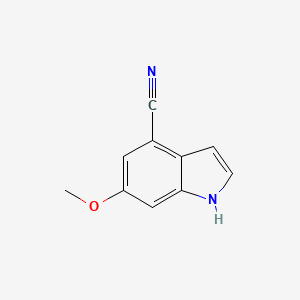

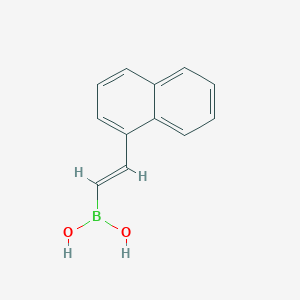

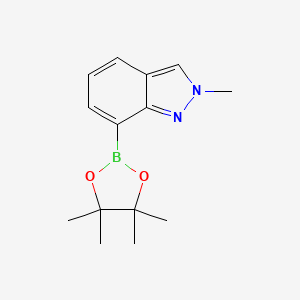

The molecular structure of Bzl-Gln-Ome HCl consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Bzl-Gln-Ome HCl is a white crystalline powder . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources .科学的研究の応用

Development of Novel Formulations

- Benznidazole (BZL) Optimization: BZL, used for treating Chagas' disease, faces limitations due to low water solubility. A study by Leonardi et al. (2009) explored the use of chitosan microparticles to improve its solubility, employing artificial neural networks to optimize the process parameters (Leonardi et al., 2009).

Enzymatic Synthesis of Tripeptides

- Protease-Catalyzed Synthesis: So et al. (2000) reported the enzymatic synthesis of the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, a process involving trypsin and chymopapain, with a focus on optimizing yield and reducing side reactions (So, Shin, & Kim, 2000).

Synthesis of Proposed Thymic Factor

- Synthesis Techniques: Strachan et al. (1979) synthesized a proposed serum thymic factor, highlighting the process of synthesizing protected precursors and subsequent deprotection techniques (Strachan et al., 1979).

Surface Treatment in Radiation Detectors

- Polished CdZnTe Surfaces: Tari et al. (2013) explored the impact of surface treatments, including hydrochloric acid (HCl), on the structural and electronic properties of CdZnTe used in radiation detectors (Tari et al., 2013).

Solid-Phase Synthesis of Peptides

- Peptide Synthesis Protocols: Al Shaer et al. (2020) provided a protocol for solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO), including methods for incorporating carboxyl groups and removing benzyl (Bzl) groups (Al Shaer, de la Torre, & Albericio, 2020).

Methylation in Hairy Cell Leukemia

- Genome-Wide Promoter Methylation: Arribas et al. (2019) investigated DNA methylation profiling in hairy cell leukemia (HCL), revealing a distinct methylation signature that could aid in differentiating HCL from other mature B-cell tumors (Arribas et al., 2019).

HIV Proteinase Substrate Analogs

- Fragment Condensation in Synthesis: Bláha et al. (1991) synthesized analogs of an HIV proteinase nonapeptide substrate, utilizing solid-phase fragment condensation and assessing their efficacy as substrates for HIV-1 and HIV-2 proteinases (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

Synthesis of Apoferredoxin

- Peptide Synthesis for Iron-Sulfur Complexing: Gunter et al. (1979) focused on synthesizing tetradecapeptides as part of a total synthesis of Clostridium butyricum apoferredoxin, important for iron-sulfur complexing studies (Gunter, Ridge, Rydon, & Sharpe, 1979).

Dual Use Research of Concern

- Derivatives of 3-Quinuclidinyl Benzilate (BZ): Ball (2015) reviewed the potential dual use of certain pharmaceutical agents, including BZ derivatives, highlighting the importance of understanding their unintended consequences (Ball, 2015).

Enzymatic Synthesis with γ-Glutamyltranspeptidase

- γ-Glutamyl-L-Cysteine Synthesis: Ping (2010) detailed the synthesis of S-bzl-γ-Glutamyl-L-Cysteine using immobilized γ-Glutamyltranspeptidase, emphasizing improvements in enzyme stability and efficiency (Ping, 2010).

Liquid-Phase Syntheses of Nanoparticles

- Novel Material Development: Cushing et al. (2004) discussed the liquid-phase syntheses of inorganic nanoparticles, a key area in the development of new materials for various industries (Cushing, Kolesnichenko, & O'Connor, 2004).

Catalytic Removal of Hexachlorobenzene

- Cu-Doped Oxide Molecular Sieves: Yang et al. (2014) examined the use of copper-doped manganese oxide molecular sieves for catalytic removal of hexachlorobenzene, a persistent organic pollutant (Yang et al., 2014).

Safety and Hazards

While specific safety and hazard information for Bzl-Gln-Ome HCl is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

The compound contains a derivative of L-Glutamine, an amino acid that plays a crucial role in various metabolic processes . It’s involved in protein synthesis, serves as a source of energy for many cells, and is a precursor for the synthesis of glutamate, a neurotransmitter .

Mode of Action

For instance, it can be converted into glutamate, which activates both ionotropic and metabotropic glutamate receptors .

Biochemical Pathways

L-Glutamine is involved in various biochemical pathways. It’s a principal carrier of nitrogen in the body and is converted into glutamate, a neurotransmitter involved in cognitive functions .

Pharmacokinetics

L-Glutamine is known to be absorbed by cells for use as an energy source and for protein synthesis .

Result of Action

L-glutamine, a component of this compound, is known to support cellular energy production and protein synthesis .

特性

IUPAC Name |

methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJASGUIWUFZEF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-Gln-Ome HCl | |

CAS RN |

402929-52-6 | |

| Record name | L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402929-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)